alpha-Butyryl-4-fluorophenylacetonitrile
Description
Alpha-Butyryl-4-fluorophenylacetonitrile is a fluorinated organic compound characterized by a nitrile group (-C≡N) attached to a carbon atom alpha to a butyryl (C₃H₇CO-) substituent and a 4-fluorophenyl aromatic ring.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-oxohexanenitrile |
InChI |
InChI=1S/C12H12FNO/c1-2-3-12(15)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,2-3H2,1H3 |
InChI Key |
PZPIDFSGDSGLTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- IUPAC Name : 2-(4-Fluorophenyl)-2-(butyryl)acetonitrile (tentative, based on substituent arrangement).
- Molecular Formula: Hypothesized as C₁₃H₁₃FNO (exact data require experimental validation).
- Functional Groups : Nitrile, butyryl ester, and fluorophenyl moieties.
The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and influences electronic properties, while the butyryl group may increase lipophilicity, affecting solubility and bioavailability.
Comparison with Similar Compounds
Alpha-Butyryl-4-fluorophenylacetonitrile belongs to a class of fluorinated nitriles with structural analogs differing in substituents or core functional groups. Below is a detailed comparison with three related compounds:
Table 1: Structural and Physical Properties Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- Fluoro vs. Methoxy Groups : The 4-fluoro substituent in this compound is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating 4-methoxy group in 4-Methoxybutyrylfentanyl . This difference may lead to altered metabolic pathways and stability in biological systems.
- Nitrile vs. Amide Functionality : The nitrile group in the target compound lacks hydrogen-bonding capacity, unlike the amide group in 4-Methoxybutyrylfentanyl. This results in lower water solubility but higher lipid membrane permeability.
Spectroscopic Profiles
Infrared Spectroscopy (FTIR) :
NMR Spectroscopy :
Pharmacological and Industrial Relevance
- This compound: Potential as a synthetic intermediate for fluorinated pharmaceuticals (e.g., kinase inhibitors) due to its stability and lipophilicity.
- 4-Methoxybutyrylfentanyl : A potent opioid analog with µ-opioid receptor affinity, highlighting the pharmacological impact of piperidine-amide scaffolds .
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